Methomyl is a highly toxic carbamate insecticide, chemically known as S-Methyl-N-(methylcarbamoyloxy)thioacetimidate, with the molecular formula and a molecular weight of 162.2 g/mol. Introduced in 1966, it is primarily used to control a wide range of insect pests on various crops, including vegetables and fruits. Methomyl is a white crystalline solid that has a slight sulfur-like odor and is soluble in water, which contributes to its potential for groundwater contamination .
In atmospheric conditions, methomyl degradation involves reactions with hydroxyl radicals and temperature-dependent processes that influence the formation of intermediate products. These reactions can ultimately mineralize methomyl into harmless inorganic substances like carbon dioxide and water .
Methomyl acts as a cholinesterase inhibitor, affecting the nervous system of insects and potentially humans. Acute exposure can lead to symptoms such as increased salivation, lacrimation (tearing), gastrointestinal distress, respiratory arrest, and even death due to respiratory failure. Methomyl is categorized under EPA Toxicity Category I for oral exposure, indicating high toxicity . Its biological activity has significant implications for both pest control and human health.
The synthesis of methomyl involves several steps:
These steps highlight the complexity involved in producing this insecticide.
Studies on methomyl interactions indicate that it can react with various substances leading to toxic by-products. For instance:
These interactions underscore the importance of handling methomyl with care to mitigate environmental and health risks.
Methomyl belongs to the carbamate class of pesticides but shares similarities with other compounds in terms of structure and function. Here are some comparable compounds:
| Compound Name | Chemical Formula | Toxicity Level | Common Uses |
|---|---|---|---|
| Carbaryl | C₁₁H₁₄N₃O₂ | Moderate | Insecticide for crops |
| Propoxur | C₁₁H₁₅N₃O₂ | High | Insecticide for agriculture |
| Aldicarb | C₇H₁₄N₂O₄S | Very High | Insecticide/nematicide |
| Methiocarb | C₉H₁₃N₂O₂S | High | Insecticide for crops |
Uniqueness of Methomyl:
Methomyl was first synthesized in 1966 as part of a broader effort to develop carbamate-based insecticides with improved stability and selectivity. Its commercial introduction followed two years later, with the United States Environmental Protection Agency (EPA) registering it for agricultural use in 1968. Early applications focused on combating Lepidoptera pests in cotton and vegetable crops, capitalizing on methomyl’s rapid knockdown effect.
The compound’s discovery coincided with growing recognition of resistance mechanisms in insect populations. By 1973, field reports indicated that Heliothis virescens (tobacco budworm) had developed partial resistance to methomyl, driving research into optimized application protocols. Regulatory milestones include the European Union’s establishment of a 0.01 mg/kg maximum residue limit for fruits and vegetables in 2007, reflecting advances in analytical detection methods.
Methomyl synthesis revolves around the reaction between methylthioacetaldoxime and methyl isocyanate (MIC), as described in Union Carbide Corporation’s 1986 patent (EP0121420B1). The continuous production process involves three critical phases:
Reagent Preparation:
Adiabatic Tubular Reactor:
Product Isolation:
This continuous method improved upon batch processes by reducing MIC waste from 12% to <4% and increasing throughput by 300%. Key challenges include managing MIC’s acute toxicity and the reaction’s heat generation (ΔH = -89 kJ/mol).
Methomyl’s molecular architecture (C$$5$$H$${10}$$N$$2$$O$$2$$S, MW 162.21 g/mol) features three functional domains:
| Structural Feature | Role in Bioactivity |
|---|---|
| Carbamate group (-OCONHCH$$_3$$) | Acetylcholinesterase inhibition |
| Thioether (CH$$_3$$-S-) | Lipophilicity enhancement |
| Oxime (N-O-) | Stabilization via resonance |
The spatial arrangement permits optimal interaction with insect acetylcholinesterase’s catalytic triad (Ser-His-Glu). X-ray crystallography reveals a planar carbamate group that aligns with the enzyme’s active site, while the thioether moiety facilitates cuticular penetration.
Physicochemical properties critical to formulation include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 352–353 K | |
| Vapor Pressure (25°C) | 7.5 × 10$$^{-5}$$ Pa | |
| log P (octanol/water) | 1.039 | |
| Aqueous Solubility | 5.8 g/100 mL |
These characteristics enable methomyl’s dual action as both contact and systemic insecticide, with the balanced hydrophilicity/lipophilicity allowing xylem translocation in plants.
Methomyl is chemically designated as (E)-N-(methylcarbamoyloxy)ethanimidothioate, featuring a carbamate ester group linked to a thioether moiety [1]. Its structure comprises a methylcarbamoyloxy functional group attached to an ethanimidothioate backbone, with the (E)-isomer being the predominant configuration in commercial formulations [4]. The compound exists as a mixture of (Z)- and (E)-isomers, with the (Z)-isomer thermodynamically favored due to steric and electronic stabilization [4].
The molecular stability of methomyl is influenced by its ester and thiomethyl groups, which render it susceptible to nucleophilic attack and oxidation. Quantum mechanical studies reveal that the ester bond (C–O) and thiomethyl group (C–S) are primary sites for degradation, with bond dissociation energies of approximately 310 kJ/mol and 260 kJ/mol, respectively [2]. These structural vulnerabilities underpin its reactivity in environmental matrices.
Methomyl demonstrates high aqueous solubility, with reported values exceeding 58 g/L at 25°C [4]. This property facilitates its mobility in aquatic systems but limits bioaccumulation potential. The octanol-water partition coefficient (log P) of methomyl is experimentally determined to be 0.6, indicative of moderate hydrophilicity [5]. This low log P value aligns with its high solubility and suggests preferential partitioning into aqueous phases over lipid-rich environments.
| Property | Value | Reference |
|---|---|---|
| Aqueous Solubility (25°C) | 58 g/L | [4] |
| Octanol-Water log P | 0.6 | [5] |
| Vapor Pressure (25°C) | 3.5 × 10⁻⁶ mmHg | [4] |
Hydrolysis of methomyl proceeds via nucleophilic substitution at the carbamate ester bond, yielding methylcarbamic acid and methomyl oxime as primary intermediates [2]. The reaction follows pseudo-first-order kinetics, with half-lives varying by pH:
Photolytic degradation is less efficient under UV light alone (4% degradation in 45 minutes) but accelerates significantly in oxidative systems. For instance, combining UV with hydrogen peroxide (H₂O₂/UV) achieves 90% degradation within 30 minutes through hydroxyl radical (- OH) generation [2]. The reaction mechanism involves - OH-mediated oxidation of the thiomethyl group, producing sulfonic acid derivatives and ultimately mineralizing to CO₂ and H₂O [2].
Methomyl exhibits low volatility, with a vapor pressure of 3.5 × 10⁻⁶ mmHg at 25°C [4]. This minimizes atmospheric dispersal but enhances soil and water retention. Environmental persistence studies indicate a soil half-life of 7–14 days under aerobic conditions, with microbial activity driving esterase-mediated hydrolysis [4]. In aquatic systems, photolysis dominates, reducing half-lives to 2–5 days in surface waters exposed to sunlight [2].
The compound’s environmental fate is further modulated by adsorption to organic matter. Methomyl’s soil adsorption coefficient (Kₒc) ranges from 30 to 50 mL/g, reflecting weak binding to humic substances and facilitating leaching in sandy soils [4]. However, its rapid degradation in most environments prevents long-term accumulation.
Methomyl functions as a potent acetylcholinesterase inhibitor through its classification as an oxime carbamate compound [1]. The fundamental mechanism involves the inhibition of acetylcholinesterase, the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine at nerve synapses and neuromuscular junctions [2].
The molecular mechanism begins with the carbamoylation process, where methomyl binds to the active site serine residue of acetylcholinesterase [2]. This carbamoylation reaction results in the formation of an unstable complex between the carbamoyl group and the enzyme, effectively blocking the normal hydrolysis of acetylcholine [2]. Unlike organophosphate insecticides that cause irreversible inhibition, carbamate compounds like methomyl produce reversible inhibition of acetylcholinesterase [2] [3].
The active site of acetylcholinesterase contains critical components including the anionic subsite and esteratic subsite, with the catalytic triad consisting of serine 200, histidine 440, and glutamate 327 [4]. When methomyl interacts with this enzyme, it transfers its carbamoyl group to the serine residue, followed by a relatively slow hydrolysis process known as decarbamoylation [5]. The decarbamoylation half-lives for carbamoylated acetylcholinesterase range from 4 minutes to more than 30 days, depending on the specific carbamate structure [5].
The reversible nature of methomyl inhibition means that acetylcholinesterase can regain its normal function after the carbamoyl-enzyme complex undergoes hydrolysis [3]. Studies indicate that the half-life for methomyl-induced inhibition of erythrocyte acetylcholinesterase activity in humans is approximately 1.6 hours [3]. This rapid recovery distinguishes carbamates from organophosphates, which undergo an aging process that makes the inhibition permanent [3].
The accumulation of acetylcholine due to acetylcholinesterase inhibition leads to overstimulation of cholinergic receptors, including muscarinic receptors in smooth muscle, cardiac muscle, and the central nervous system, as well as nicotinic receptors at neuromuscular junctions [3]. This excessive cholinergic stimulation results in continuous nerve impulse transmission, ultimately causing paralysis and death in target insects [6].
Methomyl exhibits both contact and systemic insecticidal properties, though its systemic activity is characterized as limited compared to true systemic insecticides [7]. The compound demonstrates strong contact activity, killing insects that come into direct physical contact with treated surfaces [7]. This contact action is enhanced by methomyl's rapid knockdown effect, making it particularly effective during pest outbreaks [7].
The ingestion activity of methomyl is highly pronounced, as insects feeding on treated plant tissue experience immediate toxic effects [7]. This stomach poisoning action complements the contact activity, providing dual modes of pest control [8]. Research has shown that methomyl works through both contact and stomach poisoning mechanisms, but it is not considered a true systemic insecticide [8].
Methomyl possesses limited systemic or translaminar movement properties [7]. The compound can penetrate leaf surfaces effectively but does not exhibit the extensive translocation throughout plant tissues characteristic of truly systemic insecticides [7]. This translaminar activity allows methomyl to move through leaf tissues to reach pests feeding on the underside of leaves [9].
Studies evaluating soil applications of methomyl have revealed interesting systemic properties when applied via soil drench [10]. Research demonstrated that methomyl soil applications were about 5-9 fold more potent against aphids Myzus persicae and Aphis gossypii when applied through the soil compared to foliar spray applications [10]. This enhanced efficacy through soil application suggests some degree of root uptake and translocation, though the extent remains limited compared to dedicated systemic insecticides [10].
The plant uptake characteristics of methomyl show that it is extensively metabolized once absorbed, breaking down into one- and two-carbon fragments, carbon dioxide, and acetonitrile, which are then incorporated into natural plant constituents [11]. The metabolic pathway in plants involves rapid degradation with an average foliar half-life of 1.1 days [12]. This rapid metabolism limits the persistence of intact methomyl residues in plant tissues, with studies showing that terminal residues consist primarily of methomyl itself rather than metabolites [11].
Methomyl demonstrates broad-spectrum activity against multiple insect orders, with particularly strong efficacy against Lepidoptera, Hemiptera, Homoptera, Diptera, and Coleoptera [13] [14]. The compound also shows activity against spider mites, expanding its utility beyond insect control [14].
Lepidoptera Control: Methomyl exhibits exceptional efficacy against lepidopteran pests, including major agricultural threats such as Helicoverpa armigera, Agrotis ipsilon, and Spodoptera litura [15]. Research demonstrates that methomyl achieved 80% mortality against Helicoverpa armigera moths within 24 hours at 1 mg active ingredient per liter [15]. The compound is particularly effective against cotton bollworms, armyworms, and tobacco budworms [13] [16] [17].
Field studies in cotton production have shown that methomyl consistently records the lowest bollworm populations compared to other insecticides, with significant reductions in pest damage [16]. In tobacco nurseries, methomyl provides excellent control of tobacco budworms (Heliothis virescens) when applied as direct sprays or injected into protective bags [17]. The compound demonstrates rapid knockdown of beet armyworm and corn earworm, making it valuable for controlling these economically important pests [18].
Hemiptera and Homoptera Management: Methomyl shows strong activity against sucking insects, including aphids, though its efficacy varies by species and application method [19]. In cotton production, methomyl recorded the lowest aphid populations compared to other treatments, though some sources describe its aphid control as having marginal efficacy [19] [16].
Thrips control represents a primary use of methomyl, particularly in lettuce and spinach production where 75% and 90% of treated acres respectively target thrips control [19]. The compound demonstrates particular effectiveness against Western flower thrips, which can cause serious damage throughout the growing season [19]. Research shows that methomyl provides significant control of various thrips species across multiple crops [16].
Crop-Specificity: Methomyl finds application across diverse agricultural systems, with specific use patterns varying by crop and regional pest pressures [20]. In vegetable production, methomyl is employed on crops including tomatoes, potatoes, lettuce, and various leafy greens [20] [9]. The compound shows effectiveness in fruit crops such as apples, grapes, and citrus fruits [20].
Field crop applications include cotton, corn, soybeans, and tobacco, where methomyl provides control of key pests during critical growth stages [20]. In garlic and onion production, methomyl serves as the market-leading insecticide for managing thrips, cutworms, and armyworms [21]. The compound's broad-spectrum activity makes it valuable for protecting high-value crops where multiple pest species may threaten yields [20].
Specialized Applications: Beyond agricultural crops, methomyl finds use in commercial fly control applications, including livestock quarters, commercial premises, and refuse containers [22]. The compound is formulated into fly bait products containing attractants to enhance targeting of specific pest species [22].
Research has shown methomyl's effectiveness extends to nematode control when applied as soil treatments, providing dual action against both insect and nematode pests [10]. This broader spectrum of activity increases the compound's value in integrated pest management systems [10].
Methomyl is available in multiple formulation types designed to optimize efficacy across different application scenarios and target pests [12]. The primary formulations include water-soluble powders, emulsifiable concentrates, liquid concentrates, and specialized bait formulations [12].
Water-Soluble Powder Formulations: The most common formulation is methomyl 90% water-soluble powder, containing 90% active ingredient by weight [23] [12]. This high-concentration formulation provides excellent solubility characteristics, dissolving completely when mixed with water for spray applications [23]. Water-soluble packet formulations are available where the powder is contained in sealed water-soluble bags that dissolve directly in the spray tank [23].
The dissolution characteristics of water-soluble powder formulations show rapid dissolution with minimal residue retention. Standards specify maximum residue of 2.5% after 5 minutes and 1.5% after 18 hours when dissolved in standard water at 30°C [24]. These formulations maintain stability across pH ranges of 4.0 to 8.0 [24].
Liquid Concentrate Formulations: Methomyl is available as water-soluble liquid concentrates containing 29% active ingredient [12]. These formulations typically contain cyclohexanone and methanol as inert ingredients and provide easy mixing characteristics for spray applications [12]. Emulsifiable concentrates containing 20% methomyl are also available for specific application needs [12].
Specialized Formulations: Granular and flake formulations containing 1.0-1.1% methomyl are produced specifically for fly bait applications [12]. These bait formulations often include additional active ingredients such as (Z)-9-Tricosene as sex attractants to enhance targeting efficiency [12]. The low concentration in bait formulations reduces risks to non-target organisms while maintaining effectiveness against target pests [12].
Application Techniques: Ground application represents the primary method for methomyl use, with recommendations for thorough coverage using properly calibrated equipment [9]. Application volumes typically range from 400 to 1000 liters per hectare depending on crop type and growth stage [9]. For dense crops like potatoes, application volumes up to 1000 liters per hectare ensure adequate penetration and coverage [9].
Aerial application of methomyl requires specialized protocols and certified operators [9]. Recommended spray volumes for aerial application are typically 30 liters per hectare, with specific requirements for droplet coverage of 30-40 droplets per square centimeter at the target area [9]. Weather conditions during aerial application must meet strict criteria including wind speeds below specified thresholds and appropriate temperature conditions [9].
Soil Application Methods: Recent research has demonstrated the effectiveness of soil application techniques for methomyl, particularly through drip chemigation systems [10]. Soil applications at rates ranging from 0.56 to 4.0 kg per hectare provide control of both soil-dwelling nematodes and foliar insect pests [10]. Higher application rates and split applications improve control efficacy but may increase phytotoxicity risks [10].
Tank Mixing Compatibility: Methomyl demonstrates compatibility with various other pesticides, allowing for tank mixing strategies in integrated pest management programs [23]. The order of mixing follows established protocols with water-dispersible granules, wettable powders, water-based suspension concentrates, water-soluble concentrates, oil-based suspension concentrates, emulsifiable concentrates, adjuvants, and soluble fertilizers added in sequence [23].